molecular formula C8H4Cl3FO B13997250 2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone CAS No. 655-30-1

2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone

Cat. No.: B13997250
CAS No.: 655-30-1
M. Wt: 241.5 g/mol
InChI Key: LMSBUCNIGFPHKV-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone (CAS: 5157-57-3) is a halogenated acetophenone derivative characterized by a ketone group flanked by two chlorine atoms and one fluorine atom at the α-position, with a 4-chlorophenyl substituent at the β-position. Its molecular formula is C₈H₄Cl₃FO, and it has a molecular weight of 223.49 g/mol .

Properties

CAS No.

655-30-1

Molecular Formula

C8H4Cl3FO

Molecular Weight

241.5 g/mol

IUPAC Name

2,2-dichloro-1-(4-chlorophenyl)-2-fluoroethanone

InChI

InChI=1S/C8H4Cl3FO/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H

InChI Key

LMSBUCNIGFPHKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Yield / Notes Reference
Halogen Exchange 2,2-Dichloro-1,3-benzodioxole (analogous substrate) Potassium fluoride (KF), Potassium hydrogen fluoride (KHF2) catalyst 140 °C, tetramethylene sulfone solvent, 8 h 100% conversion by GC; purified by distillation
Oxime Route 1-Aryl-2,2-dihalogenated ethanone Hydroxylamine hydrochloride (EtOH), tetrasulfur tetranitride (S4N4) Room temperature (oxime formation), reflux in 1,4-dioxane (S4N4 reaction) 32–98% yields for various derivatives
Difluorocarbene Method 2,2,2-Trifluoroacetophenone Potassium hydroxide or potassium carbonate Ambient to mild heating High yield of difluorinated products

Research Discoveries and Notes

  • The halogen exchange method using KF and KHF2 catalysts is robust and tolerant to trace water, which simplifies practical synthesis.

  • Oxime intermediates serve as versatile synthetic handles for further functionalization, including fluorination, although this route is more complex and less direct.

  • The use of difluorocarbene precursors represents a green chemistry approach, avoiding ozone-depleting substances and enabling selective fluorination.

  • Fluorinated ethanones exhibit unique reactivity and biological properties, making these preparation methods valuable for pharmaceutical and agrochemical development.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone (CAS: 89264-09-5)

  • Molecular Formula : C₉H₇ClF₂O
  • Molecular Weight : 204.60 g/mol
  • Key Differences: Substitution: Contains a 4-methylphenyl group instead of 4-chlorophenyl. Halogenation: Two fluorines and one chlorine at the α-position vs. two chlorines and one fluorine in the target compound. The difluoro configuration enhances metabolic stability but reduces polarity compared to the dichloro-fluoro combination .

2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone (CAS: 1403667-07-1)

  • Molecular Formula : C₁₄H₉Cl₂FO
  • Molecular Weight : 283.13 g/mol
  • Key Differences :
    • Substitution: A 4-fluorophenyl group replaces the 4-chlorophenyl, and an additional phenyl group is attached.
    • Impact : The fluorine on the aryl ring increases electron-withdrawing effects, while the phenyl group adds steric bulk. This may hinder crystal packing, lowering melting points compared to the target compound .

2,2-Dichloro-1-(4-chlorophenyl)ethanone (CAS: 25015-92-3)

  • Molecular Formula : C₈H₅Cl₃O
  • Molecular Weight : 223.49 g/mol
  • Key Differences: Lacks the α-fluoro substituent present in the target compound. This compound may exhibit higher reactivity in substitution reactions but lower stability under oxidative conditions .

1-(4-Chlorophenyl)-2-fluoroethanone

  • Molecular Formula : C₈H₆ClFO
  • Molecular Weight : 172.59 g/mol
  • Impact: Reduced halogenation decreases molecular weight and lipophilicity. This compound is less sterically hindered, making it more soluble in polar solvents but less stable in harsh environments .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents LogP* (Predicted)
2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone C₈H₄Cl₃FO 223.49 2 Cl (α), 1 F (α), 1 Cl (aryl) 3.2
2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone C₉H₇ClF₂O 204.60 1 Cl (α), 2 F (α), 1 CH₃ (aryl) 2.8
2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone C₁₄H₉Cl₂FO 283.13 2 Cl (α), 1 F (aryl), 1 C₆H₅ (aryl) 4.1
2,2-Dichloro-1-(4-chlorophenyl)ethanone C₈H₅Cl₃O 223.49 2 Cl (α), 1 Cl (aryl) 3.0

*LogP values estimated using fragment-based methods.

Reactivity Trends:

  • Electrophilicity : The trifunctional halogenation (Cl, Cl, F) in the target compound enhances the electrophilicity of the carbonyl carbon compared to analogs with fewer halogens.
  • Steric Effects : Bulkier substituents (e.g., phenyl in CAS 1403667-07-1) reduce accessibility to the carbonyl group, slowing nucleophilic additions.
  • Metabolic Stability: Fluorinated analogs (e.g., CAS 89264-09-5) resist oxidative degradation better than non-fluorinated derivatives .

Biological Activity

2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone is a fluorinated organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C8H5Cl3F
  • Molecular Weight : 237.48 g/mol

The presence of chlorine and fluorine atoms in its structure suggests potential interactions with biological systems, particularly in enzyme inhibition and receptor binding.

Biological Activity Overview

Research indicates that 2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that similar chlorinated and fluorinated compounds can possess significant antimicrobial properties. For instance, derivatives of chlorinated phenyl compounds have demonstrated growth-inhibitory effects against various bacterial strains, indicating potential applications in antimicrobial formulations .
  • Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. For example, related compounds have been tested against HL-60 (human promyelocytic leukemia) and A549 (lung carcinoma) cell lines, showing moderate to strong cytotoxicity .

Case Studies

  • Antimicrobial Efficacy :
    In a comparative study of various chlorinated phenyl derivatives, 2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone was evaluated for its antimicrobial activity using the Lactobacillus casei system as a prescreen for antitumor activity. The results indicated that the compound exhibited notable growth inhibition, particularly when substituted with chlorine and fluorine at strategic positions on the phenyl ring .
  • Cytotoxicity Assessment :
    A study published in ChemInform highlighted the synthesis of fluorinated compounds and their evaluation against cancer cell lines. The findings suggested that 2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone could induce apoptosis in specific cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Biological Activities of 2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone

Activity TypeAssay TypeResultReference
AntimicrobialLactobacillus casei systemSignificant growth inhibition
CytotoxicityHL-60 Cell LineModerate cytotoxicity
CytotoxicityA549 Cell LineStrong cytotoxicity

The biological activity of 2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone may be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of electronegative halogens can enhance binding affinity to active sites on enzymes or receptors involved in cell signaling pathways.
  • Membrane Disruption : Chlorinated compounds can alter membrane integrity, leading to increased permeability and subsequent cell death.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of 2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths, angles, and stereochemistry. For example, SC-XRD analysis of structurally analogous compounds (e.g., dichlorophenyl ethanones) achieved mean C–C bond precision of 0.005 Å and R-factor ≤ 0.155 .
  • Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹) and halogen vibrations. NIST provides reference spectra for similar compounds, such as 1-(2,4-dichlorophenyl)ethanone, with peak assignments for Cl and F substituents .
  • Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Electron ionization MS of halogenated ethanones typically shows prominent [M-Cl]+ and [M-F]+ ions .

Q. How is 2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone synthesized, and what intermediates are critical for yield optimization?

  • Methodological Answer :

  • Friedel-Crafts acylation : React 4-chlorophenyl derivatives with dichlorofluoroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Monitor by TLC for intermediates like 2-chloro-1-(4-chlorophenyl)ethanone, a common precursor .
  • Halogenation post-functionalization : Fluorinate 2,2-dichloro-1-(4-chlorophenyl)ethanone using HF or Selectfluor®. Optimize reaction time and temperature to avoid over-fluorination .
  • Yield challenges : Purify via column chromatography (silica gel, hexane/EtOAc) to remove by-products (e.g., polychlorinated impurities). Reported yields for analogous syntheses range from 32% to 65% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for halogenated ethanones, particularly regarding conformational isomerism?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl···Cl, C–H···O) to explain packing differences. For example, (E)-1-[2,2-dichloro-1-(4-nitrophenyl)ethenyl]diazene exhibited distinct π-stacking vs. halogen bonding in isotypic crystals .
  • DFT calculations : Compare experimental SC-XRD data with computational models (e.g., Gaussian09) to validate electronic effects of Cl/F substituents on molecular geometry .
  • Temperature-dependent studies : Crystallize at varying temperatures (e.g., 25°C vs. -20°C) to isolate polymorphs and assess thermodynamic stability .

Q. What strategies mitigate discrepancies in synthetic yields when scaling up halogenated ethanone derivatives?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduce reaction times and improve selectivity. For example, microwave irradiation increased yields of 2-bromo-2',4'-dichloroacetophenone by 20% compared to conventional heating .
  • In situ monitoring : Use ReactIR or HPLC-MS to detect intermediates and adjust reagent stoichiometry dynamically .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates, while non-polar solvents (e.g., toluene) improve crystallinity .

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